Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate
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Overview
Description
Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of acrylamide and contains a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate typically involves the reaction of 2-chlorobenzaldehyde with acrylamide in the presence of a base to form the intermediate 3-(2-chlorophenyl)acrylamide. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)acrylamido)propanoate
- Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate
- Methyl 3-(3-(2-bromophenyl)acrylamido)propanoate
Uniqueness
Methyl 3-(3-(2-chlorophenyl)acrylamido)propanoate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)8-9-15-12(16)7-6-10-4-2-3-5-11(10)14/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+ |
InChI Key |
AUDGCCGIPWCPMK-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1Cl |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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